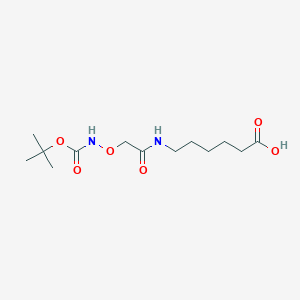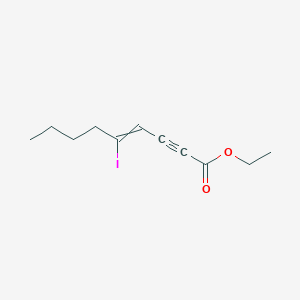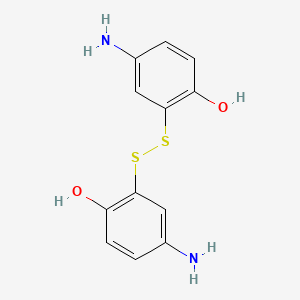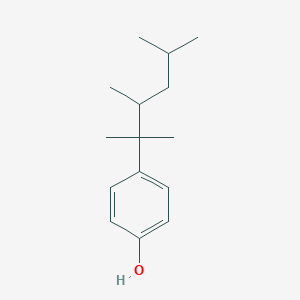
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with ethylene glycol derivatives under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or modulating receptor functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-4,13-dioxo-3,8,11,17,20-pentaoxa-5,14-diazadocosan-22-oic acid
- 4,9-Dioxo-3,10-dioxa-5,8-diazadodecane-1,12-diyl bis(2-methylacrylate)
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
Uniqueness
What sets 2,2-Dimethyl-4,8-dioxo-3,6-dioxa-5,9-diazapentadecan-15-oic acid apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
879898-82-5 |
|---|---|
Molekularformel |
C13H24N2O6 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O6/c1-13(2,3)21-12(19)15-20-9-10(16)14-8-6-4-5-7-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) |
InChI-Schlüssel |
WLRWWMAFVWMQJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)

![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)


![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)

stannane](/img/structure/B14189732.png)




